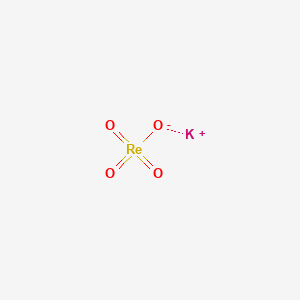
N-benzylhydrazinecarbothioamide
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Anticancer Activity
4-Benzyl-3-thiosemicarbazide derivatives have been studied for their potential as anticancer agents . They have shown effectiveness against cancer cell lines such as U87 (glioblastoma) and HeLa (cervical cancer) cells. The compounds exhibit selective cytotoxic activity, which is crucial for targeting cancer cells while minimizing damage to normal cells .
Enzyme Inhibition
These compounds have been identified as potent inhibitors of human carbonic anhydrase IX, an enzyme associated with tumor growth and metastasis. The inhibition of this enzyme is a promising strategy for cancer therapy, as it can disrupt the pH regulation in tumor cells .
Pharmaceutical Intermediates
4-Benzyl-3-thiosemicarbazide serves as a pharmaceutical intermediate. Its derivatives are used in the synthesis of various drugs, highlighting its importance in drug development and pharmaceutical chemistry .
Corrosion Inhibition
N-benzylhydrazinecarbothioamide has been evaluated as a corrosion inhibitor for copper in saline environments. Its high inhibition efficiency makes it a candidate for protecting metal surfaces in industrial applications .
Antioxidant Properties
Thiourea derivatives, including 4-Benzyl-3-thiosemicarbazide, have shown significant antioxidant activity. This property is beneficial for developing therapeutic agents that can protect cells from oxidative stress .
Antimicrobial Activity
The antimicrobial properties of thiourea derivatives make them useful in the development of new antibacterial and antifungal agents. Their ability to inhibit the growth of various microorganisms can be harnessed in medical and agricultural applications .
Material Science
In material science, these compounds can be used to create polymers with specific properties. They can serve as building blocks for high-performance materials with potential applications in electronics, coatings, and more .
Analytical Chemistry
4-Benzyl-3-thiosemicarbazide derivatives can be utilized in analytical chemistry as reagents for the detection and quantification of metal ions and other analytes. Their selective binding properties enable precise measurements in complex samples .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of 4-Benzyl-3-thiosemicarbazide, also known as N-benzylhydrazinecarbothioamide or 1-amino-3-benzylthiourea, is carbonic anhydrase IX . Carbonic anhydrases are essential metalloenzymes that orchestrate the reversible hydration of carbon dioxide to bicarbonate ions .
Mode of Action
The compound interacts with carbonic anhydrase IX, inhibiting its activity . Molecular docking studies have been carried out using carbonic anhydrase IX crystals to determine the compound’s interactions with the enzyme’s active sites .
Biochemical Pathways
The inhibition of carbonic anhydrase IX by 4-Benzyl-3-thiosemicarbazide affects the conversion of carbon dioxide to bicarbonate ions . This can have downstream effects on various biochemical pathways, particularly those involving pH regulation and cellular respiration.
Result of Action
The compound has shown potential anti-proliferative effectiveness against cancer cell lines . For instance, it has been observed to exhibit cytotoxic activity against U87 and HeLa cells . The compound’s action results in changes in caspase-3 activity levels, Bax and Bcl-2 protein expression, and total oxidant status .
Propiedades
IUPAC Name |
1-amino-3-benzylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3S/c9-11-8(12)10-6-7-4-2-1-3-5-7/h1-5H,6,9H2,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRUHAVBRPABTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80158639 | |
| Record name | Hydrazinecarbothioamide, N-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80158639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
13.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24827848 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-benzylhydrazinecarbothioamide | |
CAS RN |
13431-41-9 | |
| Record name | 4-Benzylthiosemicarbazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13431-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydrazinecarbothioamide, N-(phenylmethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013431419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13431-41-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263514 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydrazinecarbothioamide, N-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80158639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-1-benzylthiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How effective is N-benzylhydrazinecarbothioamide at preventing copper corrosion, and how does it work?
A1: Research indicates that N-benzylhydrazinecarbothioamide is a highly effective corrosion inhibitor for copper in a 3.5 wt.% sodium chloride solution. [] At a concentration of 1.00 mM, it demonstrates an impressive inhibition efficiency exceeding 95%. [] This protective effect stems from the molecule's ability to adsorb onto the copper surface, forming a barrier that hinders both the anodic oxidation and cathodic reduction reactions responsible for corrosion. []
Q2: What kind of adsorption behavior does N-benzylhydrazinecarbothioamide exhibit on copper surfaces?
A2: Studies reveal that N-benzylhydrazinecarbothioamide adheres to the Langmuir isotherm model for adsorption on copper. [] The calculated Gibbs free energy of adsorption (ΔGads0 = −35.7 kJ mol−1) suggests a spontaneous adsorption process involving both physisorption and chemisorption mechanisms. [] This combination contributes to the molecule's strong affinity for the copper surface and its effectiveness as a corrosion inhibitor.
Q3: Beyond its corrosion-inhibiting properties, does N-benzylhydrazinecarbothioamide exhibit any other notable biological activities?
A3: Interestingly, a derivative of N-benzylhydrazinecarbothioamide, named ardipusilloside 4-benzyl-3-thiosemicarbazide, has shown promising cytotoxic activity against a panel of nine human cancer cell lines. [] This finding suggests that structural modifications of N-benzylhydrazinecarbothioamide could lead to compounds with enhanced antitumor potential, warranting further investigation in this area.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bis[bis(trimethylsilyl)amino] zinc](/img/structure/B77976.png)









![methyl (4S)-4-[(3aR,7aR)-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentanoate](/img/structure/B77993.png)

